(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate
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Overview
Description
(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, also known as S-4-(Methylthio)-2-oxobutanoic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a chiral compound with a molecular weight of 195.23 g/mol and a chemical formula of C6H11NO4S.
Scientific Research Applications
Synthesis and Chemical Properties
Optically Active Antifungal Azoles
A study by Tasaka et al. (1993) discussed the synthesis of optically active oxiranes related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, highlighting their potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993).
Benzothiazine Derivatives Synthesis
Kobayashi et al. (2006) described a synthesis method for 4H-1,4-benzothiazine derivatives, utilizing compounds related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Kobayashi et al., 2006).
Phase-Transfer Catalytic Sulfanylation
Rodrigues et al. (2010) explored the asymmetric phase-transfer catalytic sulfanylation of 2-methylsulfinyl cyclanones, closely related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Rodrigues et al., 2010).
Biological and Pharmaceutical Applications
Cancer Chemopreventive Activity
Moriarty et al. (2006) synthesized derivatives of 4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, closely related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, and evaluated their effectiveness as chemopreventive agents (Moriarty et al., 2006).
Copper Corrosion Inhibition
Tansuğ et al. (2014) investigated the use of methyl 3-((2-mercaptophenyl)imino)butanoate as an inhibitor compound for copper protection, which relates to the broader chemical family of (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Tansuğ et al., 2014).
properties
CAS RN |
121249-48-7 |
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Product Name |
(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate |
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1 |
InChI Key |
QEFRNWWLZKMPFJ-ZXPFJRLXSA-N |
Isomeric SMILES |
C[S@@](=O)CC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
CS(=O)CCC(C(=O)[O-])[NH3+] |
Canonical SMILES |
CS(=O)CCC(C(=O)[O-])[NH3+] |
synonyms |
methionine sulfoxide methionine sulfoxide, (+-)-isomer methionine sulfoxide, (2R)-isomer methionine sulfoxide, (2S)-isomer methionine sulfoxide, (R-(R*,S*))-isomer methionine sulfoxide, (S-(R*,S*))-isomer methionine sulfoxide, 35S-labeled, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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